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Compound of Interest

Pentakis(dimethylamino)tantalum(
V)

Cat. No.: B008851

Compound Name:

In the relentless pursuit of smaller and more powerful integrated circuits, the integrity of the
interconnects is paramount. Diffusion barriers are critical components that prevent the
migration of copper into the surrounding dielectric and silicon, which can lead to device failure.
Tantalum Nitride (TaN) has emerged as a leading material for these barriers. This guide
provides a comparative analysis of the electrical properties of TaN diffusion barriers
synthesized from the precursor pentakis(dimethylamino)tantalum (PDMAT), benchmarked
against other common diffusion barrier materials and deposition techniques.

Comparative Electrical Performance

The efficacy of a diffusion barrier is primarily determined by its electrical properties, including
resistivity, leakage current, and its ability to withstand high temperatures before breakdown.
The following table summarizes the key electrical performance metrics for TaN derived from
PDMAT and compares them with alternative materials and deposition methods.
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Key Insights:

e Resistivity: TaN films derived from PDMAT using Plasma-Enhanced Atomic Layer Deposition
(PEALD) exhibit a wide range of resistivity, which can be tuned by process parameters.
While some reports indicate higher resistivity for ALD TaN compared to Physical Vapor
Deposition (PVD) TaN, PEALD processes have achieved resistivities in the range of 200-500
pQ-cm.

o Leakage Current: TaN barriers, in general, exhibit low leakage currents. However, the
thermal stability against Cu diffusion is a critical factor. For instance, CVD TaN films have
shown increased leakage currents after annealing at 600°C. TaN and Ta/TaN bi-layer barriers
have demonstrated lower leakage currents and higher breakdown voltages compared to
pure Ta barriers.

e Thermal Stability: The failure temperature, the point at which the barrier breaks down and
allows Cu to diffuse, is a crucial metric. PVD TaN has shown stability up to 600-700°C.
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MOCVD TiN and TaN films have comparable thermal stability, with failure occurring around
600°C. Notably, PEALD TaN films from PDMAT have shown excellent barrier properties even
at subnanometer thicknesses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below
are typical protocols for the deposition and characterization of TaN diffusion barriers.

Deposition of TaN from PDMAT via PEALD

e Substrate Preparation: A silicon wafer is cleaned using a standard RCA cleaning procedure
to remove organic and metallic contaminants. A layer of SiOz is often grown or deposited on
the wafer, followed by the deposition of a copper film.

o Deposition Process:

[e]

The substrate is placed in a PEALD reactor chamber.

o The chamber is heated to the desired deposition temperature, typically in the range of
200-300°C.

o The deposition cycle consists of sequential pulses of the PDMAT precursor and a plasma
reactant (e.g., N2 or NHs plasma).

o Atypical cycle involves:
1. PDMAT pulse into the chamber.
2. Purge with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.
3. Plasma exposure (e.g., N2 plasma) to react with the adsorbed PDMAT layer.
4. Purge with an inert gas.

o This cycle is repeated to achieve the desired film thickness.

Characterization of Electrical Properties
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o Resistivity Measurement: The sheet resistance of the deposited TaN film is measured using
a four-point probe. The resistivity is then calculated by multiplying the sheet resistance by the
film thickness, which is typically measured by ellipsometry or transmission electron

microscopy (TEM).
o Leakage Current and Breakdown Voltage Measurement:

o Metal-Insulator-Semiconductor (MIS) capacitor structures (e.g., Cu/TaN/SiO2/Si) are

fabricated.

o An I-V (current-voltage) measurement is performed by applying a ramping voltage across
the capacitor and measuring the resulting leakage current.

o The breakdown voltage is determined as the voltage at which a sudden and significant

increase in leakage current occurs.
o Thermal Stability Assessment:

o The fabricated Cu/TaN/Si structures are subjected to thermal annealing at various
temperatures in a vacuum or inert atmosphere for a specific duration (e.g., 30 minutes).

o After annealing, the electrical properties (leakage current of p-n junctions) are remeasured
to determine the failure temperature of the diffusion barrier.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of TaN diffusion barriers.
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+ To cite this document: BenchChem. [A Comparative Guide to the Electrical Properties of TaN
Diffusion Barriers from PDMAT]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008851+#electrical-properties-of-tan-diffusion-barriers-
from-pdmat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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